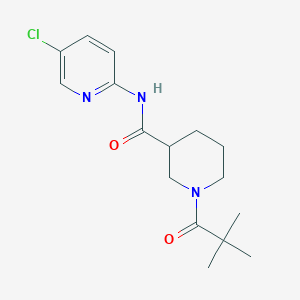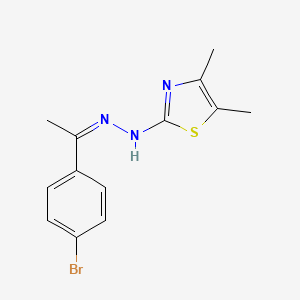![molecular formula C17H18N2O B5292064 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine](/img/structure/B5292064.png)
3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the pyridine family and has a unique molecular structure that makes it an interesting target for investigation.
Mecanismo De Acción
The mechanism of action of 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine is not fully understood. However, it has been suggested that it may act as an inhibitor of the reuptake of neurotransmitters such as dopamine and norepinephrine. This would lead to an increase in the levels of these neurotransmitters in the brain, which could explain its effects on behavior.
Biochemical and Physiological Effects:
Studies have shown that 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which could explain its effects on behavior. It has also been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine in lab experiments is its unique molecular structure. This makes it an interesting target for investigation and could lead to the development of new drugs or therapies. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several future directions for research involving 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine. One area of interest is in the development of new drugs or therapies for the treatment of addiction. Another area of interest is in the study of its effects on neurotransmitter release and behavior. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine is a chemical compound that has been extensively studied for its potential use in scientific research. It has a unique molecular structure and has been shown to have effects on neurotransmitter release and behavior. While its mechanism of action is not fully understood, it has potential as a target for the development of new drugs or therapies. Further research is needed to fully understand its applications and limitations.
Métodos De Síntesis
The synthesis of 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine can be achieved through a multi-step process. One method involves the reaction of 3-pyridylmagnesium bromide with 3-phenylpropanoyl chloride to form 3-[1-(3-phenylpropanoyl)-3-pyridinyl]propanoic acid. This compound is then reacted with sodium azide and triphenylphosphine to form 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine. Other methods involving different reagents and conditions have also been reported.
Aplicaciones Científicas De Investigación
3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of neuroscience, where it has been shown to have an effect on the release of neurotransmitters such as dopamine and norepinephrine. It has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
3-phenyl-1-(3-pyridin-3-ylazetidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(9-8-14-5-2-1-3-6-14)19-12-16(13-19)15-7-4-10-18-11-15/h1-7,10-11,16H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDTVUQFVOANQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B5291984.png)
![7-(cyclopentylcarbonyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5291993.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5292000.png)
![N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5292014.png)
![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5292022.png)

![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)


![1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine](/img/structure/B5292050.png)

![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)